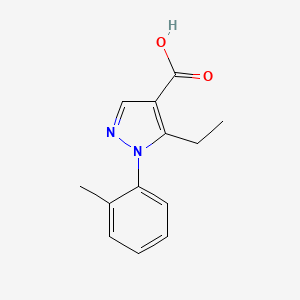
5-ethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-ethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the cyclocondensation of β-keto esters with hydrazines. For instance, the synthesis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was achieved through a one-pot condensation reaction of ethyl acetoacetate, N,N-dimethyldimethoxymethanamine, and phenyl hydrazine . Similarly, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was synthesized using a 3+2 annulation method starting from ethyl acetoacetate and benzaldehyde via the Knoevenagel approach .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using single-crystal X-ray diffraction studies. For example, the crystal structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was determined and found to crystallize in the monoclinic system with space group P21/c . The structure is stabilized by intermolecular interactions such as C-H···O and C-H···π interactions .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including cross-coupling reactions to form condensed pyrazoles . For instance, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates were used as precursors in Sonogashira-type cross-coupling reactions with alkynes to obtain alkynyl-4-(ethoxycarbonyl)pyrazoles, which could then cyclize to form different condensed pyrazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be studied using various spectroscopic methods and theoretical calculations. For example, the compound ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was characterized using NMR, mass, UV-Vis, and CHN analysis, and its antioxidant properties were evaluated in vitro . Theoretical calculations such as DFT, HOMO/LUMO, MEP, and Hirshfeld surface analysis can provide insights into the electronic structure and intermolecular interactions of these compounds .
科学的研究の応用
Structural and Theoretical Investigations
Research on pyrazole-4-carboxylic acid derivatives, including structural, spectral, and theoretical studies, has been conducted. For instance, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was examined using techniques like NMR, FT-IR spectroscopy, and X-ray diffraction. These studies contribute to understanding the molecular and electronic structures of such compounds (Viveka et al., 2016).
Synthesis and Pharmacological Investigation
Although you requested to exclude information on drug use and dosage, it's noteworthy that research has been conducted on the synthesis of pyrazole-4-carboxylic acid ethyl esters, exploring their potential pharmacological activities. This research provides a foundation for understanding the chemical properties and synthesis methods of these compounds (Gokulan et al., 2012).
Auxin Activities and Agricultural Applications
Studies have been conducted on acylamides with substituted-1H-pyrazole-5-formic acid, investigating their auxin activities. These compounds have applications in agriculture, although their effectiveness in promoting plant growth has varied (Yue et al., 2010).
Coordination Polymers and Material Science
Research involving bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands has led to the development of coordination polymers with metals like Zn(II) and Cd(II). These studies are significant in the field of material science, particularly in understanding the structural diversity and properties of coordination polymers (Cheng et al., 2017).
Corrosion Inhibition
Pyrazole derivatives have been evaluated as corrosion inhibitors for steel in acidic environments. This research is particularly relevant in industrial applications, where corrosion prevention is critical (Herrag et al., 2007).
Antioxidant Properties
Investigations into the antioxidant properties of pyrazole derivatives, like ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, have been conducted. These studies contribute to the understanding of the potential health benefits and chemical properties of these compounds (Naveen et al., 2021).
作用機序
Safety and Hazards
特性
IUPAC Name |
5-ethyl-1-(2-methylphenyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-11-10(13(16)17)8-14-15(11)12-7-5-4-6-9(12)2/h4-8H,3H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZPWBCRJATGNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C2=CC=CC=C2C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-ethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B3002037.png)
![Methyl 2-[2-(2-methoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B3002038.png)
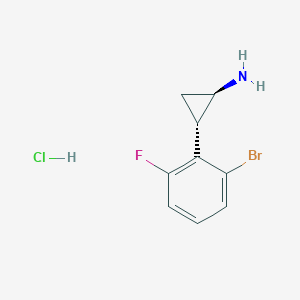
![1-[(2-Methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B3002041.png)
![2,8,10-Trimethyl-4-(4-methylpiperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B3002042.png)
![Ethyl 2-[(4-aminophenyl)formamido]propanoate](/img/structure/B3002043.png)
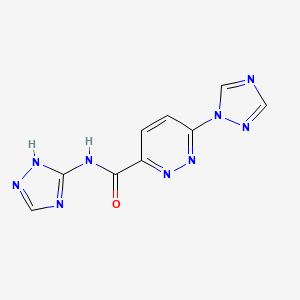
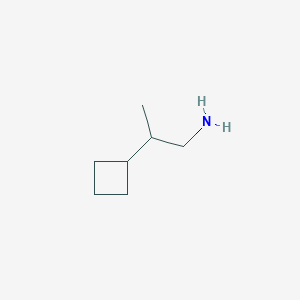
![Methyl 3-[(4-chlorobenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B3002049.png)
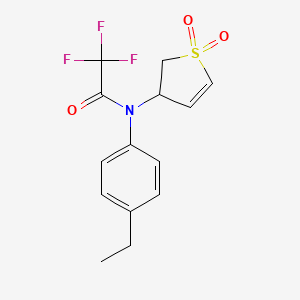
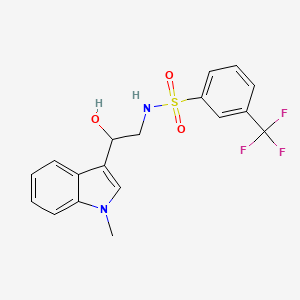
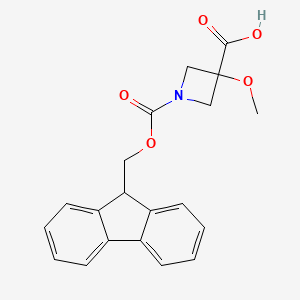
![2-(2-chlorophenyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3002058.png)
